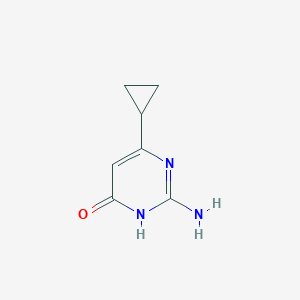

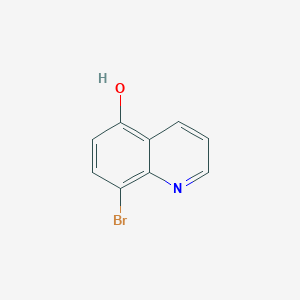

![molecular formula C13H14N4O B1384481 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-87-1](/img/structure/B1384481.png)

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Overview

Description

Scientific Research Applications

Pharmaceutical Research: Potential Therapeutic Applications

This compound has garnered attention for its potential use in drug discovery and development. Its unique structure could be pivotal in synthesizing new pharmacological agents. For instance, derivatives of this compound might serve as JAK2 inhibitors , which are relevant in treating myeloproliferative disorders . Additionally, its analogs could be investigated for their role as γ-secretase modulators , which have implications in Alzheimer’s disease treatment .

Biochemical Studies: Acetylcholine Synapsis

In the realm of neuroscience, this compound could play a role in studying acetylcholine release at cholinergic synapses. This is crucial for understanding how neural pulses transmit across synapses in vertebrates, which has broader implications for neurological disorder treatments .

Analytical Chemistry: Enhancing Sensitivity in Carbohydrate Detection

The compound’s derivatives could be used as reagents to improve the sensitivity of reducing mono- and oligosaccharides. This enhancement is vital for their subsequent determination using techniques like capillary zone electrophoresis and ESI/MALDI-MS , which are important in biochemical analysis .

Material Science: Investigating Molecular Properties

Due to its unique molecular properties, this compound is a candidate for material science research. Its synthesis and characterization could provide insights into its behavior and interactions at the molecular level, which is essential for developing new materials with specific desired properties.

Environmental Science: Potential Environmental Applications

The compound’s heterocyclic nature suggests it could have environmental applications. For example, it might be used in the development of sensors or indicators for environmental monitoring, contributing to the detection and analysis of pollutants.

Chemical Synthesis: Cross-Coupling Reactions

In synthetic chemistry, this compound could be utilized in Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in creating complex organic molecules, which are the backbone of many synthetic products, including pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to have a wide range of biological responses such as anticancer , antiproliferative , and anti-mycobacterial activities .

Mode of Action

It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been shown to interact with various biological targets, leading to a range of biological responses .

Biochemical Pathways

Given the diverse biological responses of similar compounds in the pyrazolo[3,4-b]pyridine family, it can be inferred that multiple biochemical pathways might be affected .

Result of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with a range of biological responses, including anticancer, antiproliferative, and anti-mycobacterial activities .

properties

IUPAC Name |

3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPBUDHJHHOINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

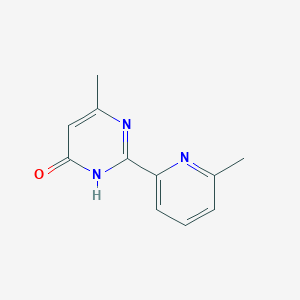

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

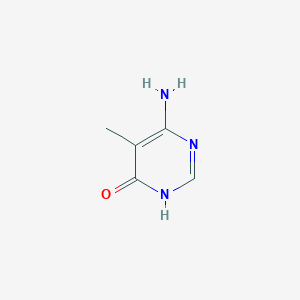

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

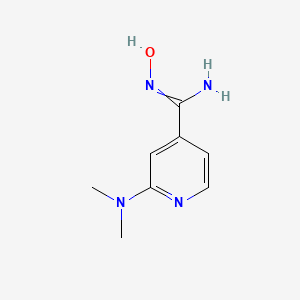

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)